2-Phenylbutyramide
Overview
Description
2-Phenylbutyramide is a member of acetamides . It is a chemical compound that is structurally related to antiepileptic drugs .
Synthesis Analysis
The synthesis of this compound has been studied in detail. A structural chemistry approach was used to explain the dramatic difference in solubility between two structurally related antiepileptic drugs, N-carbamoyl-2-phenylbutyramide (NC2PBA) and this compound (2PBA) .Molecular Structure Analysis
The molecular structure of this compound has been analyzed using a combination of experimental (single-crystal X-ray diffraction, IR spectroscopy) and computational (crystal lattice energy calculations, Hirshfeld surface analysis) techniques . The molecular packing arrangements of NC2PBA and 2PBA are similar, but NC2PBA is distinguished by a more extensive network of hydrogen bonds .Physical And Chemical Properties Analysis
This compound is a solid drug that may be regarded as a “pharmaceutical material”. Its higher density, higher melting point, and lower solubility compared to crystalline NC2PBA may be largely explained by the differences in hydrogen bonding .Scientific Research Applications
Molecular Arrangements in Antiepileptic Drugs
2PBA has been studied for its molecular arrangements in the context of antiepileptic drugs. Krivoshein et al. (2018) explored the structural chemistry of N-carbamoyl-2-phenylbutyramide (NC2PBA) and 2PBA. This research revealed that while NC2PBA and 2PBA have similar molecular packing arrangements, NC2PBA is distinguished by a more extensive network of hydrogen bonds, influencing properties like density, melting point, and solubility (Krivoshein et al., 2018).
Polymorphism and Molecular Configuration
Khrustalev et al. (2014) investigated the crystal structures of racemic and homochiral forms of 2PBA. The study found that these forms are very similar in supramolecular organization and infrared spectral characteristics. The presence of different molecular conformations in homochiral forms of 2PBA allowed for the mimicking of crystal packing in the racemic form (Khrustalev et al., 2014).
Applications in Crystal Growth and Design
Further insights into the crystal landscape of 2PBA derivatives were provided by Khandavilli et al. (2018). They explored the crystallization of metastable racemic forms from the stable conglomerate of (±)-3-methyl-2-phenylbutyramide. The study highlighted the thermodynamic relationships between different forms and the stability of the enantiomers of 2PBA derivatives (Khandavilli et al., 2018).
Synthesis and Characterization of Organotin(IV) Carboxylates
In the field of inorganic chemistry, Naz et al. (2020) synthesized and characterized 2-Phenylbutyric acid-based organotin(IV) carboxylates. These complexes showed potential as antibacterial agents against plant pathogens and revealed interesting aspects of DNA binding and interaction with cellular components (Naz et al., 2020).
Safety and Hazards
2-Phenylbutyramide is moderately toxic by ingestion and is a poison by the intravenous route . When heated to decomposition, it emits toxic vapors of NOx . In case of eye contact, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes . In case of skin contact, wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes .
Mechanism of Action
Target of Action
2-Phenylbutyramide, also known as 2-Phenylbutanamide, is a derivative of butyric acid . It is believed to target specific enzymes involved in the urea cycle . These enzymes play a crucial role in the metabolism of nitrogenous waste, and their deficiency can lead to disorders such as hyperammonemia .
Mode of Action
It is known that it metabolizes to phenylacetate . Phenylacetate then conjugates with phenylacetyl-CoA, which combines with glutamine to form phenylacetylglutamine . This process helps in the excretion of excess nitrogen, thereby managing conditions like hyperammonemia .
Biochemical Pathways
This compound affects the urea cycle, a series of biochemical reactions in the liver that convert nitrogenous waste into a less toxic form for excretion . By targeting enzymes in this pathway, this compound helps manage conditions caused by their deficiency .
Pharmacokinetics
It is known that it rapidly metabolizes to phenylacetate . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability remain to be fully elucidated.
Result of Action
The primary result of this compound’s action is the management of chronic urea cycle disorders . By aiding in the excretion of excess nitrogen, it helps prevent conditions like hyperammonemia, which can lead to serious neurological complications .
properties
IUPAC Name |
2-phenylbutanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-2-9(10(11)12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNFGQCCHVMMMRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60870423 | |
Record name | (+/-)-2-Phenylbutyramide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60870423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
90-26-6 | |
Record name | 2-Phenylbutanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90-26-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenylbutyramide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090266 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Phenylbutyramide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1861 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (+/-)-2-Phenylbutyramide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60870423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-phenylbutyramide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.801 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-PHENYLBUTYRAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J95WO7W7D4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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